8,11,14-Eicosatrien-5-ynoic acid
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Overview
Description
8,11,14-icosatrien-5-ynoic acid is a trienoic fatty acid, that is icosanoic acid containing double bonds at positions 8, 11 and 14 and a triple bond at position 5. It has a role as a mouse metabolite. It is an acetylenic fatty acid, a trienoic fatty acid and a long-chain fatty acid.
Scientific Research Applications
Biological Activity and Receptor Activation
8,11,14-Eicosatrien-5-ynoic acid derivatives have been explored in the context of their biological activities, particularly as glutathione adducts. A study outlined the discovery of a glutathione adduct of 5-oxo-eicosatetraenoic acid, referred to as FOG7, which was characterized structurally and found to be highly potent in stimulating chemotaxis in human granulocytes, indicating its role in immune response mechanisms. The study also discusses the possibility of these adducts activating unique sets of receptors or participating in chemotactic activity through receptors not activated by their parent compounds (Bowers et al., 2000).
Role in Eicosanoid Biosynthesis
Molecular Biology and Regulation of 5-Lipoxygenase
The compound has been implicated in the biosynthesis of eicosanoids, specifically through the activity of 5-lipoxygenase (5LO). This enzyme catalyzes the conversion of arachidonic acid to various eicosanoids, playing a central role in leukotriene biosynthesis. The study provides an overview of the basic properties of 5LO, indicating the compound's significance in the metabolic pathways leading to eicosanoid formation (Rådmark, 2000).
Synthetic Pathways and Analysis
Synthesis of Substituted Eicosatrienoic Acids
Research has been conducted on the synthesis of various substituted eicosatrienoic acids, including 8,11,14-Eicosatrien-5-ynoic acid. The study describes methodologies for creating these compounds, potentially paving the way for their use in further biochemical studies or applications (Heslinga et al., 2010).
Therapeutic Implications and Metabolic Pathways
Potential Therapeutic Target in Asthma
8,11,14-Eicosatrien-5-ynoic acid derivatives, specifically 5-oxo-ETE, have been identified as potent chemoattractants for human eosinophils, suggesting their involvement in inflammatory diseases such as asthma. The study discusses the potential of targeting the OXE receptor, which is activated by these compounds, as a novel therapy for asthma (Powell & Rokach, 2020).
properties
Product Name |
8,11,14-Eicosatrien-5-ynoic acid |
---|---|
Molecular Formula |
C20H30O2 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
icosa-8,11,14-trien-5-ynoic acid |
InChI |
InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13H,2-5,8,11,14,17-19H2,1H3,(H,21,22) |
InChI Key |
GIOQWSLKUVKKAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC#CCCCC(=O)O |
synonyms |
eicosa-8,11,14-trien-5-ynoic acid eicosa-cis-8,11,14-trien-5-ynoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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